molecular formula C10H11F3N2 B13522884 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine

Cat. No.: B13522884
M. Wt: 216.20 g/mol
InChI Key: KYYMZHCOPNZONI-UHFFFAOYSA-N
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Description

5-Pyrrolidin-2-yl-2-(trifluoromethyl)pyridine (CAS 1212999-63-7) is a high-value chemical intermediate with the molecular formula C10H11F3N2 and a molecular weight of 216.20 g/mol. This compound features a unique hybrid structure combining a pyrrolidine ring, a privileged scaffold in medicinal chemistry, with a trifluoromethyl-substituted pyridine ring . The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is widely utilized in drug discovery due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of a molecule, and increase three-dimensional coverage due to the ring's non-planarity . This versatility makes pyrrolidine derivatives a common motif in the development of compounds for treating various human diseases . The trifluoromethylpyridine (TFMP) moiety is another highly significant structure in agrochemical and pharmaceutical industries . The trifluoromethyl group is strongly electron-withdrawing, and its incorporation into molecules can profoundly influence their physicochemical properties, including conformation, metabolism, lipophilicity, and biomolecular affinity . The biological activities of TFMP derivatives are attributed to the combination of the unique properties of the fluorine atom and the pyridine moiety . This compound is intended for research and development purposes only in fields such as medicinal chemistry and drug discovery. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this molecule as a key building block for constructing novel compounds, particularly in projects exploring structure-activity relationships (SAR) where both the pyrrolidine and trifluoromethylpyridine scaffolds are of interest .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2

InChI Key

KYYMZHCOPNZONI-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position of pyridine can be introduced by:

Installation of the Pyrrolidin-2-yl Substituent at the 5-Position

The pyrrolidin-2-yl group is typically introduced via:

Representative Synthetic Procedure (Adapted from General Methods)

A typical preparation of 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine might proceed as follows:

Step Reagents/Conditions Description
1 Starting from 2-bromo-5-(trifluoromethyl)pyridine The bromine at 5-position serves as a leaving group for nucleophilic substitution.
2 Pyrrolidine (1.2 eq), base (e.g., potassium carbonate), solvent (e.g., toluene or DMF), 80-110 °C, 12 h Nucleophilic aromatic substitution of bromine by pyrrolidine to yield 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine.
3 Purification by silica gel chromatography or preparative HPLC Isolation of the pure product.

This method aligns with palladium-catalyzed amination or nucleophilic substitution protocols reported for related pyridine derivatives.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Halogen exchange fluorination 2-chloro-5-(chloromethyl)pyridine Chlorination agents, fluorination catalyst, vapor-phase reactor 320-450 °C, fluidized bed reactor Industrial scale, high yield of trifluoromethylpyridines Requires specialized equipment, high temperature
Direct trifluoromethylation 2-bromo- or 2-iodopyridines Trifluoromethyl copper or equivalents Mild to moderate temp, Pd catalysis Versatile, applicable to various pyridines Sensitive reagents, expensive catalysts
Nucleophilic substitution for pyrrolidinyl group 5-halopyridine trifluoromethyl derivatives Pyrrolidine, base 80-110 °C, 12 h Straightforward, good yields Requires halogenated intermediate

Research Findings and Notes

  • The vapor-phase fluorination method is well-established for industrial production of trifluoromethylpyridines, including derivatives with substitution patterns similar to the target compound.
  • Palladium-catalyzed amination or nucleophilic substitution of halopyridines is a common laboratory-scale method to introduce amine substituents such as pyrrolidin-2-yl groups.
  • The choice of method depends on scale, availability of starting materials, and desired purity.
  • Purification typically involves silica gel chromatography or preparative HPLC to isolate the desired compound in high purity.

The preparation of 5-Pyrrolidin-2-yl-2-(trifluoromethyl)pyridine involves two key synthetic challenges: installation of the trifluoromethyl group at the 2-position of the pyridine ring and introduction of the pyrrolidin-2-yl substituent at the 5-position. Industrially, trifluoromethyl groups are most commonly introduced via halogen exchange fluorination of chlorinated pyridine intermediates or via direct trifluoromethylation using trifluoromethyl metal reagents. The pyrrolidinyl substituent is typically introduced by nucleophilic aromatic substitution of a halogenated trifluoromethylpyridine intermediate with pyrrolidine. These methods are supported by extensive literature and provide reliable routes to the target compound.

Chemical Reactions Analysis

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pharmacological Inhibitors: CYP51-Targeting Pyridine Derivatives

  • UDO and UDD Compounds (): These pyridine derivatives, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), share the trifluoromethylpyridine core but differ in substituents. UDO/UDD feature piperazine and chlorophenyl groups, enabling potent inhibition of the CYP51 enzyme in Trypanosoma cruzi, comparable to the antifungal drug posaconazole .

Agrochemical Derivatives: Trifluoromethylpyridines with 1,3,4-Oxadiazole Moieties

  • 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole Derivatives (): These compounds, designed for insecticidal activity, incorporate a 1,3,4-oxadiazole ring linked to the pyridine core. Quantitative structure-activity relationship (QSAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance bioactivity against pests like Plutella xylostella .

Solubility-Tuned Pyridine Linkers

  • Pyridine-Based HDAC Inhibitors (): Pyridine linkers with 1,4-phenyl or oxadiazole groups were synthesized to improve aqueous solubility while maintaining affinity for histone deacetylases (HDACs). For example, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid derivatives demonstrated enhanced solubility and selectivity for HDAC4/5 .

Structural and Functional Analysis Table

Compound Name Substituents Key Properties Applications Reference
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine 5-Pyrrolidinyl, 2-CF₃ MW: 216.21; Moderate LogP Intermediate, potential enzyme inhibition
UDO/UDD 4-Chlorophenyl, piperazinyl CYP51 inhibition (IC₅₀ ~ posaconazole) Antiparasitic (Chagas disease)
2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole 2-CF₃, 1,3,4-oxadiazole Insecticidal (LC₅₀: 0.02–0.5 mg/L) Agrochemicals
2-Chloro-5-(trifluoromethyl)pyridine 2-Cl, 5-CF₃ Reactive 2-position Synthetic intermediate
(R)-1-(5-(CF₃)pyridin-2-yl)pyrrolidin-3-amine 5-CF₃, 3-amine-pyrrolidinyl PSA: 42.15; LogP: 2.40 Drug discovery (enhanced solubility)

Biological Activity

5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which collectively enhance its interaction with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C${10}$H${10}$F$_{3}$N
  • Molecular Weight : Approximately 216.20 g/mol

The trifluoromethyl group significantly increases the compound's lipophilicity and stability, making it an attractive candidate for drug development. The presence of the pyrrolidine ring may also contribute to its biological activity by influencing binding interactions with target proteins.

Biological Activities

Research indicates that 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine exhibits a range of biological activities:

  • Antiviral Properties : Some derivatives of similar pyridine compounds have shown antiviral activity, suggesting that 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine may also possess similar properties.
  • Antimicrobial Activity : Compounds with related structures have demonstrated significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria .
  • Interaction with Biological Targets : The compound is under investigation for its interactions with various enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralPotential activity against viral pathogens based on structural similarities.
AntimicrobialEffective against MRSA and other bacteria; MIC values indicate potency.
Enzyme InteractionInvestigated for binding affinity to enzymes; potential therapeutic targets.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of pyridine derivatives, including those similar to 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics, indicating a promising avenue for the development of new antibacterial agents .

The precise mechanism by which 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine exerts its biological effects is still under exploration. However, computational studies have suggested that the trifluoromethyl group enhances binding affinity to biological targets by stabilizing interactions through hydrophobic effects and potentially forming hydrogen bonds with active site residues.

Q & A

Q. What are the preferred synthetic routes for 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of trifluoromethyl-substituted pyridine precursors with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Step 2: Purification via column chromatography or recrystallization to isolate the product .

Critical Parameters:

  • Temperature: Higher temperatures (>100°C) may lead to side reactions (e.g., decomposition of the trifluoromethyl group).
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but require rigorous drying to avoid hydrolysis .

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes substitution
BaseK₂CO₃Prevents CF₃ cleavage
SolventAnhydrous DMF85–90% yield

Q. How is structural characterization of this compound performed, and what are common analytical pitfalls?

Methodological Answer:

  • X-ray Crystallography: SHELX software (e.g., SHELXL) is used for refining crystal structures. Ensure high-quality crystals by slow evaporation from ethanol/water mixtures .
  • NMR Analysis:
    • ¹⁹F NMR: Detects trifluoromethyl group integrity (δ ≈ -60 to -65 ppm). Shifts >5 ppm indicate impurities or degradation.
    • ¹H NMR: Pyrrolidine protons appear as multiplets (δ 1.5–2.5 ppm); splitting patterns confirm stereochemistry .

Pitfalls:

  • Crystallization Issues: Poorly formed crystals may result in ambiguous SHELX refinement. Use anti-solvent diffusion for better results.
  • Solvent Residuals: DMF or DMSO peaks in ¹H NMR can mask critical signals. Dry samples under high vacuum .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine derivatives?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs). The trifluoromethyl group enhances binding via hydrophobic interactions .
  • QSAR Models: Correlate substituent electronic effects (Hammett σ values) with activity. For example:
    • Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility.

Q. Table 2: SAR of Pyridine Derivatives

SubstituentLogPIC₅₀ (nM)Target
CF₃ at C22.1120Kinase A
Br at C52.885Kinase B
OCH₃ at C41.5250GPCR

Data Source: Adapted from enzymatic assays in .

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

  • Assay Conditions: Differences in buffer pH, ion concentration, or temperature. Standardize protocols using guidelines like NIH/NCATS Assay Guidance Manual.
  • Compound Purity: HPLC-MS analysis (≥95% purity) is critical. Impurities like hydrolyzed byproducts (e.g., 5-pyrrolidin-2-yl-pyridine) can skew results .

Case Study:

  • Conflict: Two studies reported IC₅₀ values of 50 nM and 200 nM for the same kinase.
  • Resolution: The lower IC₅₀ study used 10% DMSO (inducing protein denaturation), while the higher IC₅₀ study used 1% DMSO. Standardizing solvent concentration resolved the discrepancy .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., -Bpin) at C3 to direct electrophilic substitution at C4 or C5. Remove via Suzuki coupling post-functionalization .
  • Protection/Deprotection: Use TMS-ethynyl groups to block reactive sites during trifluoromethylation .

Example Protocol:

Protect C3 with TMS-ethynyl via Sonogashira coupling.

Perform CF₃ substitution at C2 using Togni’s reagent.

Deprotect TMS with K₂CO₃/MeOH.

Yield: 72% (vs. 45% without protection) .

Q. How does the stereochemistry of the pyrrolidine ring influence pharmacological properties?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers.
  • Activity Differences: (R)-enantiomers often show higher affinity for CNS targets due to complementary receptor topology, while (S)-enantiomers may exhibit off-target effects .

Q. Table 3: Enantiomer-Specific Bioactivity

EnantiomerTargetEC₅₀ (nM)Selectivity Ratio (R/S)
(R)Dopamine D21512:1
(S)Serotonin 5-HT₃901:8

Source: In vitro binding assays from .

Q. Key Recommendations for Researchers

  • Experimental Design: Always include controls for solvent effects and purity validation.
  • Data Interpretation: Cross-validate structural data (X-ray, NMR, HRMS) to avoid misassignment.
  • Advanced Tools: Leverage SHELX for crystallography and DFT calculations (e.g., Gaussian) to predict reactivity .

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